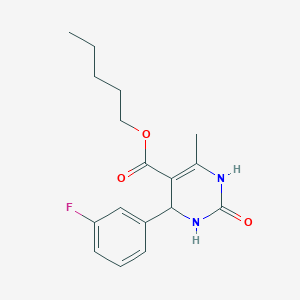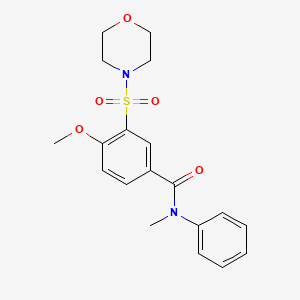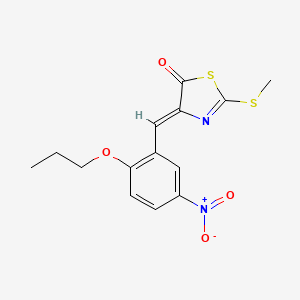
pentyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"Pentyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate" is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their significance in medicinal and pharmaceutical applications due to their diverse biological activities.
Synthesis Analysis
General Synthesis Approach : The compound is synthesized using a classic Biginelli reaction under mild conditions. This reaction typically involves the cyclocondensation of an aldehyde (such as a fluoro-substituted benzaldehyde), a β-keto ester (like ethyl acetoacetate), and urea or thiourea. This reaction can be performed without catalysts and in a solvent-free environment (Cleetus et al., 2020).
Microwave Irradiation Method : Some methods utilize microwave irradiation and catalysis by TsOH under solvent-free conditions to improve yield and purity (Chen et al., 2012).
Molecular Structure Analysis
Crystal Structure : The molecular and crystal structure of similar compounds has been determined through single-crystal X-ray diffraction studies. The pyrimidine ring often adopts specific conformations, such as half-chair, and forms dihedral angles with adjacent phenyl groups (Krishnamurthy et al., 2014).
Solvatomorphism : The compound exhibits solvatomorphism, indicating that it can form different crystal structures depending on the solvent used during crystallization (Cleetus et al., 2020).
Chemical Reactions and Properties
- Reactivity : Pyrimidine derivatives are known to participate in various chemical reactions, including cyclization and condensation reactions, to form diverse structures and derivatives (Rao & Reddy, 2006).
Physical Properties Analysis
- Crystal Packing : The crystal packing of the compound is influenced by weak intermolecular interactions like hydrogen bonds (N-H...O=C, C-H...O=C) and π-π stacking, which contribute to the stability of the crystal structure (Cleetus et al., 2020).
Chemical Properties Analysis
Intermolecular Interactions : The compound's chemical properties are characterized by various interactions, including hydrogen bonding and aromatic π-π stacking, which play a significant role in its chemical behavior and stability (Cleetus et al., 2020).
Thermal Properties : Differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) experiments can be used to analyze the thermal properties of different forms of this compound (Cleetus et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
pentyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-3-4-5-9-23-16(21)14-11(2)19-17(22)20-15(14)12-7-6-8-13(18)10-12/h6-8,10,15H,3-5,9H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQUSZLSNQSJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B5175312.png)
![N-[2-(2-hydroxy-3-methoxybenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5175321.png)
![N-(2-ethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5175335.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5175347.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-2-furamide](/img/structure/B5175370.png)

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B5175376.png)
![4-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B5175395.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5175409.png)
![(1-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5175410.png)
![2-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5175417.png)
![3-[(3-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5175421.png)